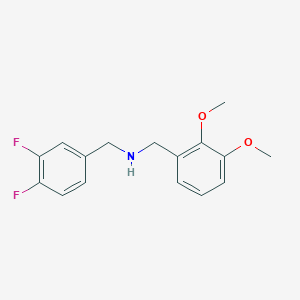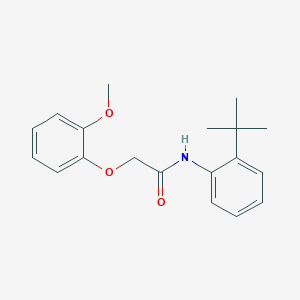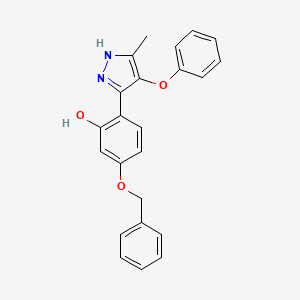
5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol, also known as BPP, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BPP belongs to the family of pyrazole derivatives and has been found to exhibit a range of pharmacological activities. In
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant genes. In addition, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, possibly through the modulation of p53 and Bcl-2 family proteins.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. This compound has also been found to scavenge free radicals and protect against oxidative stress. In vivo studies have shown that this compound can reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. This compound has also been found to inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high yield and purity. This compound has also been found to exhibit low toxicity and good stability, making it suitable for in vitro and in vivo studies. However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which can limit its bioavailability and efficacy. In addition, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol. One area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound in humans. This will provide important information on the safety and efficacy of this compound as a therapeutic agent. Further research is also needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for a range of diseases, including inflammatory diseases, cancer, and neurodegenerative diseases.
Synthesis Methods
5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol can be synthesized using a multi-step process that involves the reaction of 5-methyl-4-phenoxy-1H-pyrazole-3-carbaldehyde with 4-hydroxybenzyl alcohol in the presence of a base catalyst. The resulting intermediate is then treated with 2,4-dinitrophenylhydrazine to form the final product, this compound. The synthesis method has been optimized to ensure high yield and purity of the compound.
Scientific Research Applications
5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been studied extensively in the scientific community for its potential as a therapeutic agent. Research has shown that this compound exhibits anti-inflammatory, antioxidant, and antitumor properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. This compound has also been shown to scavenge free radicals and protect against oxidative stress. In addition, this compound has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-phenylmethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-16-23(28-18-10-6-3-7-11-18)22(25-24-16)20-13-12-19(14-21(20)26)27-15-17-8-4-2-5-9-17/h2-14,26H,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEYWEGRBNXGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxybenzyl 2-{3-[(2,4-difluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5787448.png)
![N-[4-(2-oxo-2-{2-[1-(4-pyridinyl)ethylidene]hydrazino}ethoxy)phenyl]acetamide](/img/structure/B5787462.png)
![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)
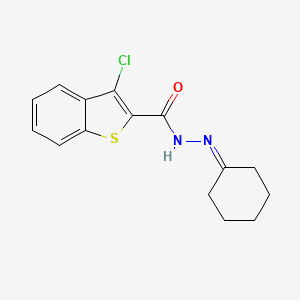

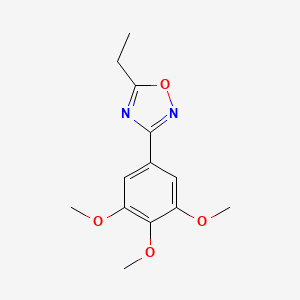
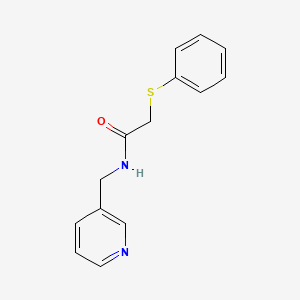
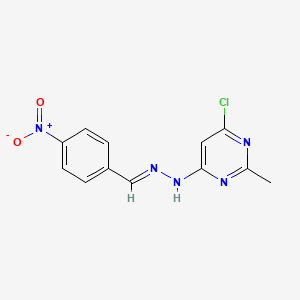
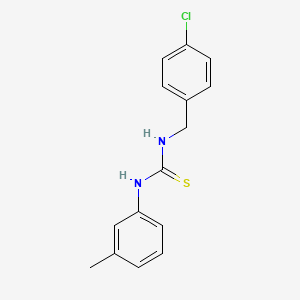
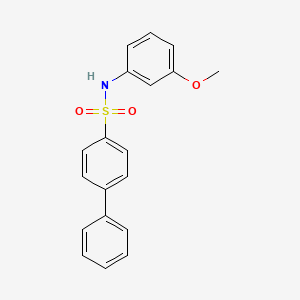
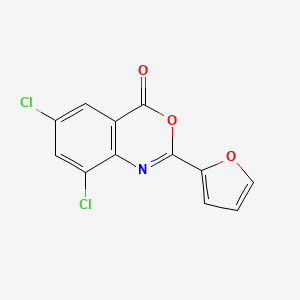
![N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5787558.png)
